Prop-2-ynyl 4-sulfamoylbenzoate
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Overview
Description
Prop-2-ynyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C10H9NO4S It is a derivative of benzoic acid and contains both a prop-2-ynyl group and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl 4-sulfamoylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic attack of the benzoate anion on the propargyl bromide results in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfamoyl group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Propargyl bromide, potassium carbonate, acetone.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of epoxides and other oxidized products.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
Prop-2-ynyl 4-sulfamoylbenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Prop-2-ynyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The prop-2-ynyl group can also participate in covalent bonding with nucleophilic residues, leading to enzyme inactivation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
Uniqueness
Prop-2-ynyl 4-sulfamoylbenzoate is unique due to the presence of both a prop-2-ynyl group and a sulfamoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
Properties
CAS No. |
915694-58-5 |
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Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
prop-2-ynyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C10H9NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h1,3-6H,7H2,(H2,11,13,14) |
InChI Key |
IORJVPBKDUGFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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